molecular formula C6H11NO3 B1357132 4-Methyl-4-nitrovaleraldehyde CAS No. 57620-49-2

4-Methyl-4-nitrovaleraldehyde

Cat. No.: B1357132
CAS No.: 57620-49-2
M. Wt: 145.16 g/mol
InChI Key: YDVAFDALOGXWTO-UHFFFAOYSA-N
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Description

4-Methyl-4-nitrovaleraldehyde, also known as 4-Methyl-4-nitropentanal, is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of both a nitro group and an aldehyde group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4-nitrovaleraldehyde can be synthesized through the nitration of 4-methylvaleraldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration and decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-4-nitrovaleraldehyde is used extensively in scientific research due to its reactivity and versatility:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitrovaleraldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the aldehyde carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-4-nitrovaleraldehyde is unique due to the presence of both a nitro and an aldehyde group on the same molecule, providing a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

4-methyl-4-nitropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,7(9)10)4-3-5-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVAFDALOGXWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483050
Record name 4-Methyl-4-nitrovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57620-49-2
Record name 4-Methyl-4-nitrovaleraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4-nitrovaleraldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Methyl-4-nitrovaleronitrile (10.4 g, 13 mmol) was dissolved in methylene chloride (100 ml) and 1M diisobutyl aluminum hydride-hexane solution (100 ml) was added dropwise at −50° C. The mixture was stirred for 0.5 h, and water (8 ml) was added gradually, after which magnesium sulfate (5.0 g) was added. The mixture was filtrated and 1N hydrochloric acid (50 ml) was added. The mixture was stirred for 0.5 h and the layers were separated. The organic layer was washed with saturated brine and the solvent was evaporated. The residue was dried to give oily 4-methyl-4-nitropentanal (6.9 g, 48 mmol).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Methyl-4-nitropentanal is prepared by condensation of acrolein and 2-nitropropane according to a known procedure (Synthesis 1986, 237). To a solution of 4-methyl-4-nitropentanal (8.5 g, 58.56 mmol) in acetic acid (125 ml) is added bromine (9.12 g, 57.07 mmol) dropwise while the temperature is kept below 15° C. After stirring for 15 minutes at room temperature the reaction is poured into a mixture of water and ice (250 ml) and extracted two times with dichloromethane. The combined organic extracts are washed with water and with brine, successively, dried over magnesium sulfate, and the solvent is removed under reduced pressure to leave 10.7 g of 2-bromo-4-methyl-4-nitropentanal which is used for the next step without further purification.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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